molecular formula C23H28N2O3S B11161299 trans-N-(2,3-dihydro-1H-inden-2-yl)-4-{[(phenylsulfonyl)amino]methyl}cyclohexanecarboxamide

trans-N-(2,3-dihydro-1H-inden-2-yl)-4-{[(phenylsulfonyl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B11161299
M. Wt: 412.5 g/mol
InChI Key: FHEXMMLNMOHPQU-UHFFFAOYSA-N
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Description

4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide is a complex organic compound that features a cyclohexane ring, an indene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexane Carboxamide Core: This can be achieved through the reaction of cyclohexanecarboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Indene Moiety: The indene group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Benzenesulfonamide Group: This step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the sulfonamide group suggests possible interactions with biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Sulfonamide-containing compounds are known for their antibacterial activity, and the indene moiety may contribute to additional pharmacological effects.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to inhibit enzyme activity by competing with the substrate.

Comparison with Similar Compounds

Similar Compounds

    4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide: can be compared with other sulfonamide-containing compounds such as sulfanilamide and sulfamethoxazole.

    Indene derivatives: Compounds like indomethacin, which also contain the indene moiety, can be compared for their pharmacological properties.

Uniqueness

The uniqueness of 4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide lies in its combination of structural features, which may confer unique chemical reactivity and biological activity. The presence of both the sulfonamide and indene groups allows for diverse interactions and applications.

Properties

Molecular Formula

C23H28N2O3S

Molecular Weight

412.5 g/mol

IUPAC Name

4-(benzenesulfonamidomethyl)-N-(2,3-dihydro-1H-inden-2-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C23H28N2O3S/c26-23(25-21-14-19-6-4-5-7-20(19)15-21)18-12-10-17(11-13-18)16-24-29(27,28)22-8-2-1-3-9-22/h1-9,17-18,21,24H,10-16H2,(H,25,26)

InChI Key

FHEXMMLNMOHPQU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=CC=C2)C(=O)NC3CC4=CC=CC=C4C3

Origin of Product

United States

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